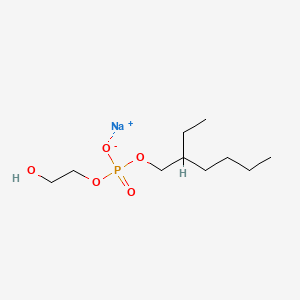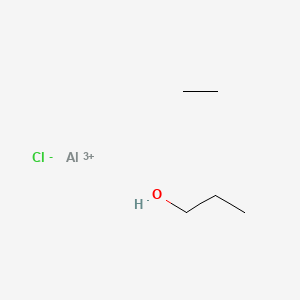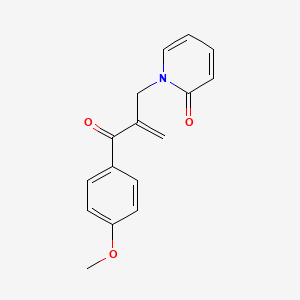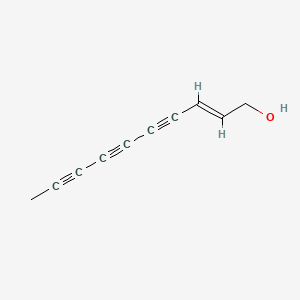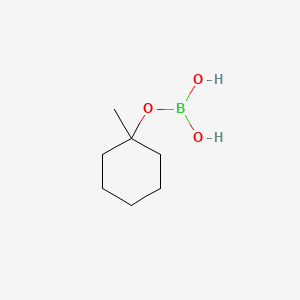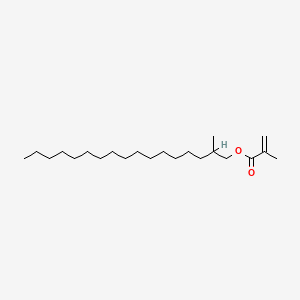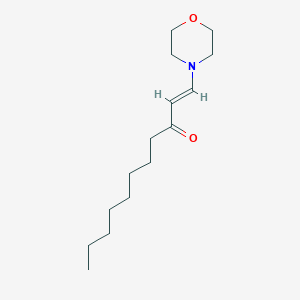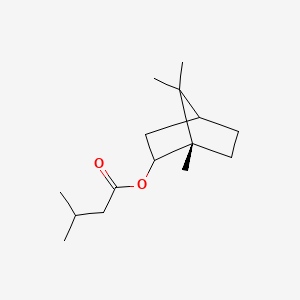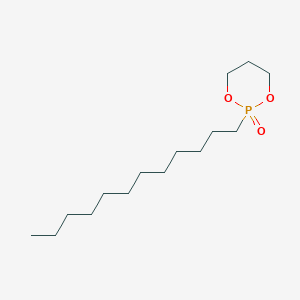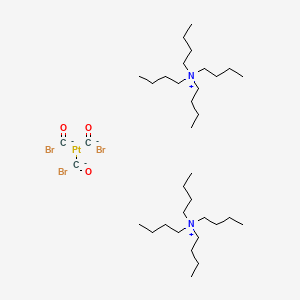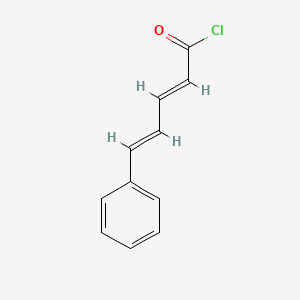
7,11-Dimethyldodec-10-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,11-Dimethyldodec-10-en-3-one is an organic compound with the molecular formula C14H26O and a molecular weight of 210.36 g/mol . It is known for its unique structure, which includes a double bond and two methyl groups at specific positions on the carbon chain. This compound is often used in various chemical and industrial applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,11-Dimethyldodec-10-en-3-one typically involves the use of specific reagents and conditions to achieve the desired structure. One common method involves the use of a Grignard reaction, where a suitable alkyl halide is reacted with magnesium in the presence of an ether solvent to form the corresponding Grignard reagent. This reagent is then reacted with a suitable carbonyl compound to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques also plays a crucial role in the industrial production of this compound .
化学反応の分析
Types of Reactions
7,11-Dimethyldodec-10-en-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides)
Major Products Formed
Oxidation: Alcohols, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated compounds, alkylated compounds
科学的研究の応用
7,11-Dimethyldodec-10-en-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 7,11-Dimethyldodec-10-en-3-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, leading to alterations in metabolic pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 7,11-Dimethyl-10-dodecen-3-one
- 10-Dodecen-3-one, 7,11-dimethyl-
Comparison
Compared to other similar compounds, 7,11-Dimethyldodec-10-en-3-one is unique due to its specific structure and functional groups. This uniqueness can result in different chemical reactivity and biological activities, making it valuable for specific applications where other compounds may not be as effective .
特性
CAS番号 |
39268-96-7 |
|---|---|
分子式 |
C14H26O |
分子量 |
210.36 g/mol |
IUPAC名 |
7,11-dimethyldodec-10-en-3-one |
InChI |
InChI=1S/C14H26O/c1-5-14(15)11-7-10-13(4)9-6-8-12(2)3/h8,13H,5-7,9-11H2,1-4H3 |
InChIキー |
BHIKFSYWWLGMRR-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)CCCC(C)CCC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


